molecular formula C9H14N2S B8295815 4-[beta-(Methylthio)ethylamino]aniline

4-[beta-(Methylthio)ethylamino]aniline

Cat. No.: B8295815
M. Wt: 182.29 g/mol
InChI Key: FVWCGBRASHOLKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[beta-(Methylthio)ethylamino]aniline is a specialized aniline derivative supplied for research and chemical synthesis purposes. This compound is recognized as a key intermediate in the preparation of substituted p-phenylenediamines, a class of compounds with significant industrial and research applications . The synthesis of this aniline derivative can be achieved through the reaction of a p-halonitrobenzene with the appropriate amine, followed by reduction of the nitro group using methods such as catalytic hydrogenation or reduction with iron in acetic acid . According to patent literature, derivatives within this chemical family are primarily investigated for use as oxidation dyes, particularly in the dyeing of keratinous fibers like hair . The product is intended for use by qualified researchers in a controlled laboratory setting. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. Handling should be conducted in accordance with all applicable laboratory safety standards.

Properties

Molecular Formula

C9H14N2S

Molecular Weight

182.29 g/mol

IUPAC Name

4-N-(2-methylsulfanylethyl)benzene-1,4-diamine

InChI

InChI=1S/C9H14N2S/c1-12-7-6-11-9-4-2-8(10)3-5-9/h2-5,11H,6-7,10H2,1H3

InChI Key

FVWCGBRASHOLKU-UHFFFAOYSA-N

Canonical SMILES

CSCCNC1=CC=C(C=C1)N

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have indicated that derivatives of 4-[beta-(Methylthio)ethylamino]aniline exhibit promising anticancer properties. For example, compounds based on similar structures have been evaluated for their efficacy against various cancer cell lines. A notable study demonstrated that certain derivatives showed significant inhibition rates against leukemia and CNS cancer cell lines, suggesting potential for further development as anticancer agents .

CompoundCell LineInhibition (%)
4gMOLT-484.19
4pSF-29572.11

Mechanism of Action
The mechanism through which these compounds exert their anticancer effects often involves the inhibition of specific molecular targets within cancer cells. The presence of the methylthio group may enhance the binding affinity to these targets, leading to increased therapeutic efficacy .

Corrosion Inhibition

4-[beta-(Methylthio)ethylamino]aniline has been studied as a corrosion inhibitor for mild steel in acidic environments. The compound's ability to adsorb onto metal surfaces provides protection against both oxidation and reduction processes.

Inhibition Efficiency
A comparative study on various derivatives indicated that the efficiency of corrosion inhibition is influenced by the electronic nature of substituents:

InhibitorTypeEfficiency Order
Inh-3Mixed-typeHighest
Inh-2Mixed-typeModerate
Inh-1Mixed-typeLowest

This demonstrates the versatility of 4-[beta-(Methylthio)ethylamino]aniline in industrial applications, particularly in environments prone to corrosion.

Polymer Synthesis

The compound is also utilized in polymer synthesis, where it acts as a building block for creating functionalized polymers with tailored properties. The incorporation of the methylthio group can enhance the thermal stability and mechanical strength of the resulting polymers.

Case Studies
Research has shown that polymers synthesized from 4-[beta-(Methylthio)ethylamino]aniline exhibit improved performance characteristics compared to those made from traditional aniline derivatives. These advancements pave the way for new applications in coatings and adhesives .

Comparison with Similar Compounds

Structural and Functional Differences

  • Substituent Effects: 4-(Methylthio)aniline lacks the ethylamino linker, making it simpler but less flexible in forming hydrogen bonds compared to 4-[beta-(Methylthio)ethylamino]aniline . 4-(Ethylamino)aniline replaces the methylthio group with a hydrogen atom, reducing hydrophobicity and altering electronic properties (e.g., lower electron-withdrawing effect) . 4-Ethyl-2-methylaniline features alkyl groups at both para and ortho positions, increasing steric hindrance and reducing reactivity in electrophilic substitution .
  • Reactivity: The methylthio group in 4-(Methylthio)aniline stabilizes diazonium intermediates, enabling efficient coupling reactions in dye synthesis . The branched structure of 4-((4-Aminophenyl)methyl)-2-((4-(ethylamino)phenyl)methyl)aniline complicates its chromatographic separation, requiring specialized HPLC methods .

Critical Notes and Limitations

  • Data Gaps: Direct experimental data for 4-[beta-(Methylthio)ethylamino]aniline (e.g., LogP, spectral profiles) are absent in the provided evidence, necessitating extrapolation from analogs.
  • Contradictions: While 4-(Methylthio)aniline’s diazonium reactivity is well-documented , its ethylamino derivative’s behavior remains speculative.

Q & A

Q. What are the key synthetic pathways for 4-[beta-(Methylthio)ethylamino]aniline, and how are intermediates characterized?

Answer: The compound is synthesized via diazotization and coupling reactions. A critical intermediate, 4-(methylthio)aniline, undergoes diazotization to form a diazonium salt, which reacts with ethylamine derivatives. Key steps include:

  • Diazotization : Nitrous acid (HNO₂) generated in situ reacts with 4-(methylthio)aniline to form a diazonium salt .
  • Coupling : The diazonium salt reacts with β-methylthioethylamine to yield the final product.
    Characterization methods :
  • ¹H/¹³C NMR : To confirm substitution patterns and purity (e.g., methylthio groups show distinct shifts at ~14.8 ppm in ¹³C NMR) .
  • HPLC-MS : For molecular weight verification and byproduct analysis .

Q. How does the methylthio substituent influence the compound’s stability under oxidative conditions?

Answer: The methylthio (-SMe) group enhances susceptibility to oxidation, forming sulfoxide or sulfone derivatives. Experimental validation includes:

  • Controlled oxidation studies : Using H₂O₂ or peracids to monitor sulfoxide/sulfone formation via FTIR (S=O stretches at 1020–1070 cm⁻¹) .
  • Kinetic analysis : Tracking reaction rates under varying pH and temperature to model degradation pathways .

Advanced Research Questions

Q. What methodological challenges arise in reconciling contradictory data on the compound’s reactivity in diazotization reactions?

Answer: Discrepancies in reaction yields or byproduct profiles (e.g., 4-(methylthio)bromobenzene ) often stem from:

  • Nitrogen oxide interference : HNO₂ decomposition produces NOₓ species, which compete with diazotization. Mitigation strategies:
    • Use scavengers (e.g., urea) to quench excess HNO₂ .
    • Optimize stoichiometry via real-time monitoring (e.g., UV-Vis spectroscopy at 270–300 nm for diazonium salt detection).
  • Temperature control : Higher temperatures (>5°C) accelerate diazonium salt decomposition, requiring cryostatic conditions .

Q. How can 4-[beta-(Methylthio)ethylamino]aniline be applied to tailor the photoluminescence of nanomaterials?

Answer: The compound’s para-substituted aniline structure enables surface functionalization of carbon nanodots (C-dots) or graphene quantum dots (GQDs), altering optoelectronic properties:

  • Functionalization protocol :

    • React oleylamine-capped C-dots with 4-(methylthio)aniline under reflux (100°C, 12 hrs) in toluene .
    • Purify via dialysis (100–500 Da cutoff) to remove unbound ligands .
  • Optical effects :

    SubstituentEmission ColorQuantum YieldReference
    -OCH₃Blue12%
    -SMeGreen18%
    -N(CH₃)₂Red25%
    The electron-donating -SMe group reduces bandgap energy, shifting emission to longer wavelengths .

Q. What strategies are recommended for analyzing byproducts in catalytic sulfoxidation reactions involving this compound?

Answer: Byproducts like 4-(methylthio)bromobenzene and nitrogen oxides require multi-modal analysis:

  • GC-MS : To identify volatile byproducts (e.g., NOₓ species) using columns like DB-5MS .
  • Ion chromatography : Quantify nitrite/nitrate ions in aqueous phases .
  • XPS : Confirm sulfur oxidation states (e.g., sulfoxide vs. sulfone) in solid residues .

Q. How does the compound’s structure inform its use in supramolecular chemistry or coordination complexes?

Answer: The ethylamino and methylthio groups act as Lewis basic sites for metal coordination. Methodological considerations:

  • Metal binding assays : Titrate with transition metals (e.g., Cu²⁺, Fe³⁺) and monitor UV-Vis spectral shifts (e.g., ligand-to-metal charge transfer bands) .
  • DFT calculations : Predict binding energies and geometries using software like Gaussian09 (B3LYP/6-31G* basis set) .

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